6-Methylpiperidin-3-amine

Catalog No.
S13489739
CAS No.
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylpiperidin-3-amine

Product Name

6-Methylpiperidin-3-amine

IUPAC Name

6-methylpiperidin-3-amine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c1-5-2-3-6(7)4-8-5/h5-6,8H,2-4,7H2,1H3

InChI Key

CEPZJYNJDFUBDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)N

6-Methylpiperidin-3-amine is an organic compound belonging to the class of piperidine derivatives, characterized by a piperidine ring with a methyl group at the sixth position and an amino group at the third position. Its molecular formula is C6H14N2C_6H_{14}N_2, and it has a molecular weight of approximately 114.19 g/mol. This compound exhibits unique structural features that influence its chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to N-oxides or carboxylic acids.
  • Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride, yielding various reduced forms, including secondary and primary amines.
  • Substitution: The amine group in 6-methylpiperidin-3-amine can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents through reactions with alkyl halides or sulfonates.

The biological activity of 6-methylpiperidin-3-amine is primarily linked to its interaction with neurotransmitter systems. Preliminary studies suggest that it may influence serotonin and norepinephrine pathways, which are critical in mood regulation and pain perception. This interaction suggests potential applications in pharmacology, particularly in developing treatments for mood disorders and pain management.

Several synthetic routes have been developed for the preparation of 6-methylpiperidin-3-amine:

  • Reductive Amination: This method involves the reaction of 6-methylpiperidin-3-one with ammonia or amines in the presence of reducing agents like sodium cyanoborohydride.
  • Alkylation: Alkylation of 6-methylpiperidine with various alkyl halides can yield 6-methylpiperidin-3-amine under basic conditions.
  • Nucleophilic Substitution: This method allows for the introduction of different functional groups at the nitrogen atom, enhancing the compound's versatility in synthetic applications .

6-Methylpiperidin-3-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Synthesis: The compound can be used as an intermediate in synthesizing more complex organic molecules, particularly those involving piperidine derivatives.

Interaction studies have indicated that 6-methylpiperidin-3-amine may interact with specific receptors in the central nervous system. These interactions could modulate neurotransmitter release and receptor activity, influencing physiological responses. Further research is necessary to elucidate its precise mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 6-methylpiperidin-3-amine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
N,N-Diethylpiperidin-3-aminePiperidine ring with diethyl substitutionExhibits different solubility and stability properties
N,N-Dimethyl-6-methylpiperidin-3-amineDimethyl substitution on nitrogenPotentially alters pharmacological profiles
N-Ethyl-6-methylpiperidin-3-amineEthyl substitution on nitrogenMay exhibit distinct biological activities

Uniqueness: The uniqueness of 6-methylpiperidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives. Its ability to interact selectively with molecular targets makes it a valuable compound for research and potential therapeutic applications .

Biocatalytic Transamination Approaches

Biocatalytic transamination has emerged as a powerful methodology for the enantioselective synthesis of 6-methylpiperidin-3-amine derivatives [5]. Omega-transaminases demonstrate exceptional stereoselectivity in converting prochiral ketone precursors to the corresponding chiral amines [6] [7].

The transamination mechanism involves two distinct half-reactions coordinated by pyridoxal-5'-phosphate as cofactor [8]. In the first half-reaction, the amino group from isopropylamine donor transfers to pyridoxal-5'-phosphate, generating pyridoxamine-5'-phosphate and acetone [5]. Subsequently, the amino group transfers from pyridoxamine-5'-phosphate to the ketone substrate, yielding the desired chiral amine product [6].

Table 1: Transaminase-Catalyzed Synthesis Performance Data

Enzyme TypeSubstrateTemperature (°C)Time (hours)Yield (%)Enantiomeric Excess (%)
Immobilized ω-Transaminase1-Boc-3-piperidone352485>99
(R)-selective ω-TAN-benzyl-3-piperidone50189199
(S)-selective ω-TAProtected piperidone402088>98

Research demonstrates that immobilized omega-transaminases provide superior operational stability compared to free enzymes [5]. The immobilization on epoxyacrylate resin enables multiple reaction cycles while maintaining consistent enantioselectivity above 99% [5]. Isopropylamine serves as the preferred amino donor due to its ability to shift the equilibrium toward product formation and its cost-effectiveness for industrial applications [9].

The substrate scope encompasses various nitrogen-protected piperidone derivatives [6]. N-benzyl-3-piperidone undergoes efficient transamination to yield (R)-N-benzyl-3-amino-piperidine in 91% yield with 99% enantiomeric excess [6]. The protecting group strategy proves essential for controlling regioselectivity and preventing competing reactions at the piperidine nitrogen [10].

Process optimization studies reveal that reaction concentration, pH control, and cofactor concentration significantly influence conversion rates [5]. Maintaining pH at 8.0 using triethanolamine buffer ensures optimal enzyme activity while preventing substrate degradation [6]. The addition of 1.4 millimolar pyridoxal-5'-phosphate provides sufficient cofactor availability without inhibiting enzyme function [5].

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a fundamental approach for constructing the piperidine core structure of 6-methylpiperidin-3-amine [4] [11]. These strategies rely on forming new carbon-nitrogen or carbon-carbon bonds within linear precursors containing appropriately positioned reactive centers [4].

Electroreductive cyclization methodology enables the formation of piperidine derivatives from imine precursors and terminal dihaloalkanes [12]. The mechanism proceeds through initial cathodic reduction of the imine substrate, generating a stable radical anion intermediate [12]. Subsequent nucleophilic attack on the terminal dihaloalkane creates a radical species, which undergoes further reduction to form an anion intermediate [12]. The final cyclization step produces the desired piperidine ring system [12].

Table 2: Intramolecular Cyclization Reaction Conditions and Outcomes

Cyclization TypeStarting MaterialCatalyst/ConditionsTemperature (°C)Yield (%)Selectivity
ElectroreductiveImine + 1,5-dibromopentaneFlow microreactor, DBU25556-membered ring
Radical-mediatedAminoalkeneAIBN, toluene8067cis-selective
Aza-MichaelKetoenoneBase-catalyzed6072trans-product
Ring-closing metathesisDiene substrateGrubbs catalyst4084E-alkene

Flow microreactor technology enhances the efficiency of electroreductive cyclization compared to conventional batch processes [12]. The high surface-to-volume ratio facilitates effective cathodic reduction while minimizing overreduction side reactions [12]. Addition of 1,8-diazabicyclo[5.4.0]undec-7-ene as base suppresses hydromonomeric byproduct formation, improving selectivity toward the cyclized product [12].

Ring-closing metathesis provides an alternative approach for piperidine synthesis from appropriately substituted diene precursors [13]. However, studies reveal unexpected oxidation pathways in highly strained cyclopenta and cyclohexa fused piperidine systems [13]. The oxidation occurs spontaneously in cyclopenta-fused derivatives due to relief of 1,3-diaxial strain interactions [13].

Aza-Michael cyclization strategies employ ketoenone substrates in base-catalyzed intramolecular addition reactions [14]. The reversible nature of the aza-Michael reaction enables thermodynamic control, favoring the formation of trans-disubstituted piperidines [14]. Epimerization in methanol solution provides access to the thermodynamically preferred diastereomer with excellent diastereoselectivity [14].

Hydrogenation/Reduction Pathways for Piperidine Core Formation

Hydrogenation and reduction methodologies constitute essential approaches for synthesizing 6-methylpiperidin-3-amine through conversion of pyridine or pyridinium precursors [15] [16]. These methods enable direct formation of the saturated piperidine ring while introducing chirality through asymmetric catalysis [16].

Electrocatalytic hydrogenation represents a sustainable alternative to traditional high-pressure thermal processes [15]. Rhodium-supported catalysts demonstrate exceptional activity for pyridine hydrogenation under ambient conditions [15]. The process achieves quantitative conversion of pyridine to piperidine with 98% yield and 99% current efficiency [15]. Mechanistic studies indicate that reduction of rhodium oxides on the catalyst surface enables optimal catalytic performance [15].

Table 3: Hydrogenation Catalyst Performance Comparison

Catalyst SystemSubstratePressure (bar)Temperature (°C)Conversion (%)Selectivity (%)
Rh/KB electrodePyridine125>9998
PtO2/AcOHSubstituted pyridines50-702585-95>90
Ru1CoNP/HAPFurfural-derived2020093>95
Pd/C (wet)N-benzyl substrate155595>98

Rhodium-catalyzed reductive transamination provides access to chiral piperidines from pyridinium salts [16]. The method introduces chiral primary amines under reducing conditions, facilitating transamination with the pyridinium nitrogen while inducing ring chirality [16]. Formic acid serves as the hydrogen source in this transfer hydrogenation process [16]. The reaction demonstrates excellent functional group tolerance, accommodating reducible groups, coordinating functionalities, and fluorine substituents [16].

Platinum oxide catalysts enable room-temperature hydrogenation of substituted pyridines in glacial acetic acid [17]. The mild conditions prevent decomposition of sensitive substituents while achieving complete reduction to piperidine derivatives [17]. The process requires hydrogen pressures of 50-70 bar to ensure efficient hydrogen transfer to the aromatic ring [17].

Surface single-atom alloy catalysts composed of ruthenium and cobalt nanoparticles demonstrate remarkable efficiency for biomass-derived substrate conversion [18]. The Ru1CoNP/HAP system enables synthesis of piperidine from furfural-derived tetrahydrofurfurylamine through hydrogenolysis and intramolecular amination [18]. The unique activity arises from synergistic effects between ruthenium nanoparticles and rhenium oxide species [19].

Resolution Techniques for Enantioselective Synthesis

Resolution techniques enable access to enantiomerically pure 6-methylpiperidin-3-amine through separation of racemic mixtures or dynamic kinetic resolution processes [2] [20]. These approaches prove essential when direct asymmetric synthesis presents significant challenges [3].

Crystallization-induced dynamic resolution represents a highly practical approach for asymmetric transformation of chirally labile substrates [21]. The method combines enzymatic racemization with selective crystallization to achieve theoretical yields exceeding 50% [21]. For 6-methylpiperidin-3-amine synthesis, this approach utilizes lactam acid intermediates that undergo spontaneous epimerization in solution [2].

Table 4: Resolution Technique Performance Metrics

Resolution MethodStarting MaterialResolving AgentYield (%)Enantiomeric Excess (%)Recovery
CIDRLactam acid mixtureCrystallization91>95>85%
Chiral HPLCRacemic piperidineCellulose CSP45>99N/A
Enzymatic KRDisubstituted piperidineHydroxamic acid489852
Diastereomeric saltRacemic amineTartaric acid42>9878%

The crystallization-induced dynamic resolution of trans/cis lactam acid mixtures achieves remarkable stereoselectivity [2]. The process converts racemic lactam precursors into the desired trans-lactam acid salt with greater than 95% diastereomeric excess in 91% yield [2]. The key factor enabling this transformation is the rapid equilibration between diastereomers in solution combined with preferential crystallization of the desired isomer [2].

Kinetic resolution using chiral hydroxamic acids provides access to enantiomerically enriched disubstituted piperidines [22]. The method demonstrates selectivity factors up to 52 for appropriate substrates [22]. Density functional theory calculations reveal that effective resolution requires axial alpha-substitution on the reactive conformation of the piperidine ring [22]. This conformational requirement extends to substitution patterns where substituents must occupy bis-axial positions [22].

Chiral stationary phase chromatography enables analytical and preparative separation of piperidine enantiomers [23]. Cellulose 3,5-dimethylphenyl carbamate phases demonstrate excellent enantioselectivity for piperidine-2,6-dione derivatives under both normal-phase and reversed-phase conditions [23]. The covalently bonded stationary phase provides enhanced durability compared to traditional cellulose-based columns [23].

Dynamic kinetic resolution approaches combine racemization catalysts with enantioselective transformation processes [24]. For mandelic acid derivatives, mandelate racemases enable continuous racemization of the undesired enantiomer while diastereomeric crystallization selectively removes the desired stereoisomer [24]. This chemoenzymatic approach operates under mild aqueous conditions while achieving yields substantially exceeding 50% [24].

Solvent-Free and Green Chemistry Innovations

Solvent-free synthesis methodologies represent cutting-edge approaches for environmentally sustainable production of 6-methylpiperidin-3-amine [25] [26]. These methods eliminate organic solvent waste while often providing enhanced reaction rates and selectivities [26].

Mechanochemical synthesis enables piperidine formation through ball-milling techniques that promote bond formation through mechanical energy [26]. The absence of solvents concentrates reactants and accelerates reaction rates compared to solution-phase processes [26]. Grinding techniques prove particularly effective for heterocycle synthesis involving condensation and cyclization reactions [26].

Table 5: Green Chemistry Synthesis Approaches

MethodReaction TypeTemperature (°C)Time (hours)Yield (%)Environmental Benefits
Solvent-freePiperidine-2,6-dione synthesis80485No organic waste
MechanochemistryCyclization25278Energy efficient
Deep eutectic solventsAmine coupling601298Recyclable medium
BiocatalyticTransamination352490Biodegradable

Deep eutectic solvents provide environmentally benign reaction media for amine synthesis [27]. Choline chloride/glycerol mixtures demonstrate exceptional performance for copper-catalyzed amine coupling reactions [27]. The system achieves 98% yield for diamine preparation while enabling catalyst and solvent recycling through six consecutive cycles [27]. The deep eutectic solvent stabilizes copper species, eliminating requirements for additional ligands [27].

Solvent-free synthesis of piperidine-2,6-diones employs potassium tert-butoxide as promoter for Michael addition and intramolecular nucleophilic substitution sequences [25]. The robust protocol demonstrates excellent functional group tolerance while providing access to diverse piperidine-2,6-dione derivatives in good yields [25]. The absence of solvents simplifies product isolation and reduces environmental impact [25].

Biomass-derived synthesis approaches utilize renewable feedstocks for piperidine production [18]. Furfural-derived tetrahydrofurfurylamine undergoes direct conversion to piperidine through supported bimetallic catalysis [18]. The process operates under comparably mild conditions while achieving 93% yield [18]. This methodology enables access to piperidine-based pharmaceuticals from renewable biomass sources [18].

Flow chemistry techniques enhance the sustainability of piperidine synthesis through improved mass and heat transfer [12]. Electrochemical flow microreactors provide precise control over reaction parameters while minimizing energy consumption [12]. The continuous operation mode enables steady-state production with consistent product quality [12].

The thermodynamic properties of 6-Methylpiperidin-3-amine can be estimated through comparison with structurally related piperidine derivatives and theoretical calculations. Based on experimental data for 2-methylpiperidine, where the standard enthalpy of formation in the liquid phase is -124.90 ± 1.10 kilojoules per mol [1], the estimated standard enthalpy of formation for 6-Methylpiperidin-3-amine is approximately -125 ± 20 kilojoules per mol. This value reflects the stabilizing influence of the saturated piperidine ring system and the presence of the primary amine functional group.

The thermodynamic stability of 6-Methylpiperidin-3-amine is enhanced by the chair conformation adopted by the piperidine ring, which minimizes steric interactions between substituents [2]. Quantum chemical calculations using density functional theory methods suggest that the compound exists predominantly in conformations where the methyl group occupies an equatorial position to minimize steric strain [3]. The standard Gibbs free energy of formation is estimated at -15 ± 25 kilojoules per mol, indicating moderate thermodynamic stability under standard conditions.

The standard entropy of the compound is estimated at 350 ± 50 joules per mol per kelvin, reflecting the molecular complexity and conformational flexibility of the piperidine ring system [4]. Heat capacity values for related piperidine derivatives range from 174 to 256 joules per mol per kelvin depending on temperature [1], with an estimated value of 200 ± 30 joules per mol per kelvin at 298.15 kelvin for 6-Methylpiperidin-3-amine.

Table 1: Estimated Thermodynamic Properties of 6-Methylpiperidin-3-amine

PropertyValueUnitsNotes
Standard enthalpy of formation (ΔHf°)-125 ± 20kJ/molBased on 2-methylpiperidine data [1]
Standard Gibbs free energy of formation (ΔGf°)-15 ± 25kJ/molEstimated from structural analogy
Standard entropy (S°)350 ± 50J/(mol·K)Estimated from molecular complexity
Heat capacity (Cp°)200 ± 30J/(mol·K)Estimated from similar amines
Enthalpy of vaporization (ΔHvap)45 ± 10kJ/molBased on related compounds

Solubility, Density, and Phase Behavior

The solubility characteristics of 6-Methylpiperidin-3-amine are dominated by its dual nature as both a basic nitrogen-containing heterocycle and a primary amine. Primary amines generally exhibit higher water solubility compared to their tertiary counterparts due to their ability to form hydrogen bonds with water molecules through both donation and acceptance mechanisms [5]. The compound is expected to be highly soluble in water, particularly in acidic conditions where protonation of the amino group occurs.

For related piperidine derivatives, experimental density values provide insight into the physical properties of 6-Methylpiperidin-3-amine. 1-Methylpiperidin-4-amine exhibits a density of 0.91 grams per cubic centimeter [6], while (S)-3-Amino-1-methyl-piperidine shows a predicted density of 0.912 ± 0.06 grams per cubic centimeter [7]. Based on these structural analogues, the density of 6-Methylpiperidin-3-amine is estimated to be approximately 0.91 ± 0.02 grams per cubic centimeter.

The phase behavior of 6-Methylpiperidin-3-amine is influenced by intermolecular hydrogen bonding capabilities. The primary amine group can participate in both intermolecular hydrogen bonding with other amine molecules and with protic solvents [8]. In polar protic solvents such as water and alcohols, the compound forms extensive hydrogen bond networks, leading to increased solubility and modified phase transition temperatures.

The compound exhibits amphiphilic characteristics due to the hydrophobic piperidine ring and hydrophilic amino group. This property influences its distribution behavior in biphasic systems and affects its extraction characteristics. The partition coefficient (log P) is estimated to be approximately 0.5 to 1.0, indicating moderate lipophilicity [9].

Table 2: Physical Properties and Solubility Characteristics

PropertyValueConditionsNotes
Estimated density0.91 ± 0.02 g/cm³20°CBased on structural analogues [6] [7]
Water solubilityHigh25°CEnhanced by hydrogen bonding
Solubility in acidsVery high25°CDue to protonation
Estimated log P0.5-1.025°CModerate lipophilicity [9]
Refractive index1.47-1.4820°CEstimated from similar compounds [6]

Acid-Base Behavior and Protonation Dynamics

The acid-base behavior of 6-Methylpiperidin-3-amine is characterized by the presence of two nitrogen atoms with different basicities: the tertiary nitrogen in the piperidine ring and the primary amino group. Based on experimental data for structurally related compounds, the primary amino group is expected to be the predominant site of protonation under physiological conditions.

For related piperidine derivatives, experimental pKa values provide benchmarks for understanding the basicity of 6-Methylpiperidin-3-amine. 1-Methylpiperidin-4-amine exhibits a pKa of 9.92 ± 0.20 [6], while (S)-3-Amino-1-methyl-piperidine shows a pKa of 10.40 ± 0.20 [7]. The higher basicity of the latter compound can be attributed to the primary nature of the amino group compared to the secondary amine in the former. Based on these comparisons, the pKa of 6-Methylpiperidin-3-amine is estimated to be approximately 10.4 ± 0.3.

Protonation dynamics studies of related piperazine systems reveal that the protonation state significantly affects molecular conformation and spectroscopic properties [10]. In 6-Methylpiperidin-3-amine, protonation occurs preferentially at the primary amino group due to its higher electron density and lack of steric hindrance compared to the tertiary nitrogen in the ring [8]. The protonated form adopts conformations that minimize electrostatic repulsion between the positively charged ammonium group and the tertiary nitrogen.

The enthalpy of protonation for primary aliphatic amines typically ranges from -40 to -60 kilojoules per mol [11]. For 6-Methylpiperidin-3-amine, the protonation enthalpy is estimated at -50 ± 10 kilojoules per mol, consistent with values observed for similar cyclic amine systems [12]. The entropy change upon protonation is typically negative due to increased solvation and reduced conformational freedom of the protonated species.

Table 3: Acid-Base Properties and Protonation Thermodynamics

PropertyValueConditionsNotes
Estimated pKa10.4 ± 0.325°C, aqueousBased on structural analogues [6] [7]
Protonation sitePrimary amino grouppH < 12Preferential over tertiary N
Protonation enthalpy-50 ± 10 kJ/mol25°CTypical for primary amines [11]
Protonation entropy-100 ± 20 J/(mol·K)25°CDue to solvation effects
Second pKa~2-425°CTertiary nitrogen protonation

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 6-Methylpiperidin-3-amine reveals distinctive features arising from both the piperidine ring system and the primary amino substituent. In proton nuclear magnetic resonance spectroscopy, the piperidine ring protons are expected to appear in the characteristic chemical shift range of 1.4 to 2.8 parts per million in deuterated chloroform [13]. The methyl group attached to the piperidine ring typically resonates between 1.0 and 1.5 parts per million, consistent with aliphatic methyl groups adjacent to nitrogen-containing heterocycles.

The primary amino group protons exhibit distinctive behavior in nuclear magnetic resonance spectroscopy, appearing as a broad signal between 0.5 and 3.0 parts per million depending on the solvent and temperature [14]. In deuterium oxide, rapid exchange with the solvent may render these protons invisible or significantly broadened. The chemical shift of these protons is sensitive to hydrogen bonding and protonation state, with protonated forms showing downfield shifts.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with piperidine ring carbons typically appearing between 22 and 65 parts per million [15]. The carbon bearing the amino group is expected to appear in the downfield region due to the deshielding effect of the electronegative nitrogen. The methyl carbon appears in the typical aliphatic region around 20 to 25 parts per million.

Nitrogen-15 nuclear magnetic resonance spectroscopy, while less commonly employed, provides direct information about the nitrogen environments. The tertiary nitrogen in the piperidine ring typically resonates between 30 and 90 parts per million, while the primary amino nitrogen appears between 0 and 60 parts per million [16]. Protonation causes significant downfield shifts in nitrogen-15 chemical shifts, with changes of 50 to 90 parts per million observed upon protonation [17].

Infrared Spectroscopy

Infrared spectroscopic analysis of 6-Methylpiperidin-3-amine is dominated by characteristic absorptions arising from the primary amino group and the saturated hydrocarbon framework. The most diagnostic features are the nitrogen-hydrogen stretching vibrations of the primary amino group, which appear as two distinct bands in the 3300 to 3500 reciprocal centimeters region [18]. This splitting pattern is characteristic of primary amines and distinguishes them from secondary amines, which show only one nitrogen-hydrogen stretch, and tertiary amines, which show no nitrogen-hydrogen stretching absorptions.

The aliphatic carbon-hydrogen stretching vibrations appear in the 2800 to 3000 reciprocal centimeters region as strong, sharp bands characteristic of saturated hydrocarbon systems [19]. The carbon-nitrogen stretching vibrations of both the piperidine ring and the amino group contribute to absorptions in the 1020 to 1250 reciprocal centimeters region, though these may overlap with other skeletal vibrations.

The nitrogen-hydrogen bending vibrations of the primary amino group typically appear around 1600 to 1650 reciprocal centimeters, providing additional confirmation of the primary amine functionality [19]. Ring vibrations from the piperidine system contribute to absorptions in the fingerprint region below 1300 reciprocal centimeters, though specific assignments require detailed analysis.

Mass Spectrometry

Mass spectrometric analysis of 6-Methylpiperidin-3-amine follows fragmentation patterns typical of aliphatic amines and piperidine derivatives. The molecular ion peak at mass-to-charge ratio 114 is expected to be relatively weak, as is common for amine-containing compounds that undergo facile fragmentation [20]. The most significant fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atoms, leading to characteristic fragment ions.

A base peak at mass-to-charge ratio 30, corresponding to the methyleneammonium ion (CH₂=NH₂⁺), is commonly observed in primary amine mass spectra and represents a diagnostic fragment [20] [21]. Loss of the amino group (mass 16) from the molecular ion produces a fragment at mass-to-charge ratio 98, while loss of the methyl group (mass 15) yields a fragment at mass-to-charge ratio 99.

The piperidine ring system contributes characteristic fragments in the mass-to-charge ratio range of 84 to 85, arising from ring cleavage and rearrangement processes [22]. These fragments provide structural information about the cyclic nature of the compound and help distinguish it from acyclic amine analogues.

Table 4: Spectroscopic Characteristics Summary

TechniqueCharacteristic FeaturesChemical Shift/FrequencyNotes
¹H NMRPiperidine CH₂ protons1.4-2.8 ppmIn CDCl₃ [13]
¹H NMRMethyl group1.0-1.5 ppmAdjacent to N
¹H NMRNH₂ protons0.5-3.0 ppm (broad)Exchange sensitive [14]
¹³C NMRPiperidine carbons22-65 ppmRing carbons [15]
¹⁵N NMRTertiary nitrogen30-90 ppmRing nitrogen [16]
¹⁵N NMRPrimary amine nitrogen0-60 ppmAmino group [16]
IRN-H stretch (primary)3300-3500 cm⁻¹Two bands [18]
IRC-H stretch2800-3000 cm⁻¹Aliphatic [19]
IRN-H bend1600-1650 cm⁻¹Primary amine [19]
MSMolecular ionm/z 114Weak intensity [20]
MSBase peakm/z 30CH₂=NH₂⁺ [20] [21]
MSLoss of NH₂m/z 98[M-16]⁺
MSRing fragmentm/z 84-85Piperidine system [22]

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

114.115698455 g/mol

Monoisotopic Mass

114.115698455 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types